![molecular formula C33H35NO3 B13338819 (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a spiro[indene-piperidine] moiety, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro[indene-piperidine] core: This step involves the cyclization of an indene derivative with a piperidine derivative under specific conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety: This step involves the coupling of the benzylated spiro[indene-piperidine] intermediate with a suitable alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The spiro[indene-piperidine] moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid: can be compared with other spiro[indene-piperidine] derivatives, which may have similar structural features but different functional groups.
Other spiro compounds: Compounds with different spiro cores but similar functional groups can also be considered for comparison.
Uniqueness
The uniqueness of (S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4’-piperidin]-1’-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid lies in its specific combination of the spiro[indene-piperidine] core with the benzyl and hex-4-ynoic acid moieties
Eigenschaften
Molekularformel |
C33H35NO3 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
(3S)-3-[4-[[4-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H35NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-15,29H,16-24H2,1H3,(H,35,36)/t29-/m0/s1 |
InChI-Schlüssel |
WKVVLTUTCPYXBP-LJAQVGFWSA-N |
Isomerische SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


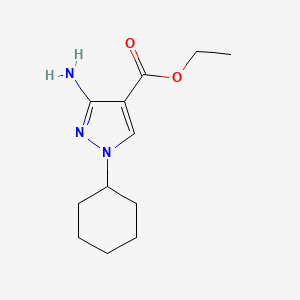
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
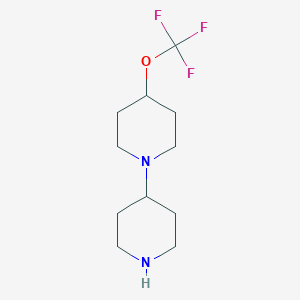
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
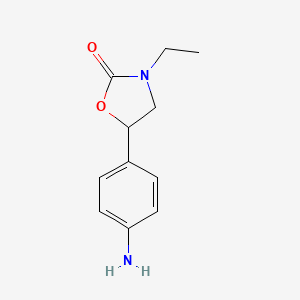
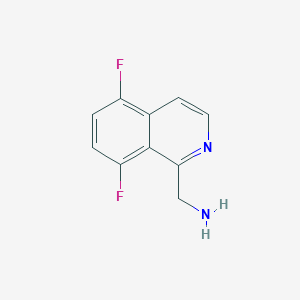
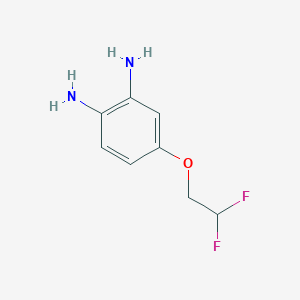
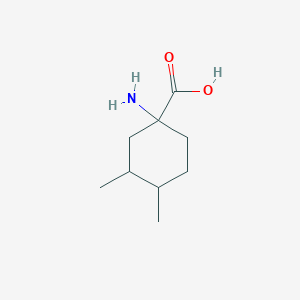
![(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
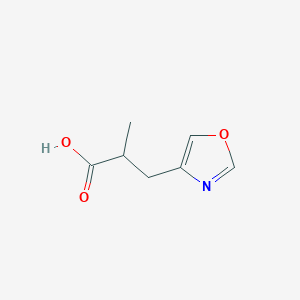
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
